
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester is a chemical compound with the molecular formula C26H50O4. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its stability and solubility in organic solvents, making it a valuable component in the production of various materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester typically involves the esterification of octanedioic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the final product. The use of advanced distillation techniques helps in the purification of the ester, removing any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: Under strong acidic or basic conditions, the ester can be hydrolyzed back to octanedioic acid and 2-ethylhexanol.
Oxidation: The ester can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group.
Major Products Formed
Hydrolysis: Octanedioic acid and 2-ethylhexanol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a lubricant and stabilizer in the manufacturing of plastics and other materials.
Wirkmechanismus
The mechanism of action of Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect the transport of molecules across the membrane and influence cellular processes. In industrial applications, its mechanism of action is primarily based on its ability to reduce friction and improve the stability of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanedioic acid, bis(2-ethylhexyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester is unique due to its specific molecular structure, which provides it with distinct physical and chemical properties. Compared to similar compounds, it offers better stability and solubility in organic solvents, making it more suitable for certain industrial applications.
Eigenschaften
CAS-Nummer |
922-09-8 |
|---|---|
Molekularformel |
C26H50O4 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) 2-ethyloctanedioate |
InChI |
InChI=1S/C26H50O4/c1-6-11-16-22(8-3)20-29-25(27)19-15-13-14-18-24(10-5)26(28)30-21-23(9-4)17-12-7-2/h22-24H,6-21H2,1-5H3 |
InChI-Schlüssel |
XNLFDVGJJPYNGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CCCCCC(CC)C(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


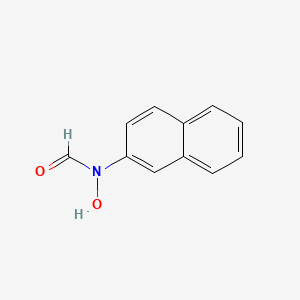
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
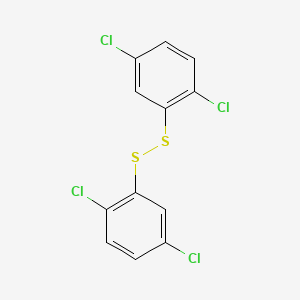
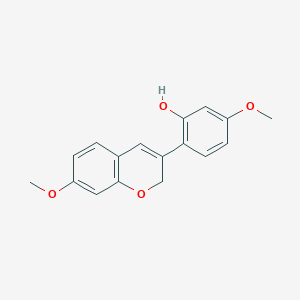
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
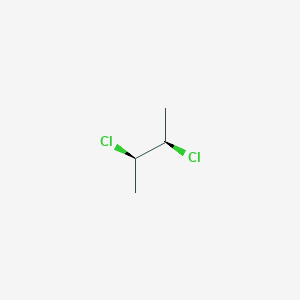
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
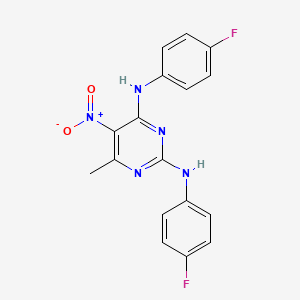
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
